molecular formula C4H12N2O6S3 B8362185 1-Methyl-1,2,2-tris(methylsulfonyl)hydrazine

1-Methyl-1,2,2-tris(methylsulfonyl)hydrazine

Cat. No.: B8362185
M. Wt: 280.4 g/mol
InChI Key: WFWKGDWWUAUIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,2,2-tris(methylsulfonyl)hydrazine is a useful research compound. Its molecular formula is C4H12N2O6S3 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H12N2O6S3

Molecular Weight

280.4 g/mol

IUPAC Name

N-methyl-N',N'-bis(methylsulfonyl)methanesulfonohydrazide

InChI

InChI=1S/C4H12N2O6S3/c1-5(13(2,7)8)6(14(3,9)10)15(4,11)12/h1-4H3

InChI Key

WFWKGDWWUAUIQV-UHFFFAOYSA-N

Canonical SMILES

CN(N(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold stirred solution of methylhydrazine (4.6 g, 0.1 mol) in dry pyridine (30 ml) was added methanesulfonyl chloride (44.6 g, 0.39 mol) dropwise, while maintaining the temperature between 0° and 10° C. The reaction mixture was left in a freezer (-10° C.) for 2 days. It was then triturated with a mixture of ice and concentrated hydrochloric acid (1:1, v/v, 100 ml). The precipitate that formed was collected, washed with cold water and dried. This product was stirred with chloroform (200 ml) and filtered. The undissolved material, consisting mainly of 1,2-bis(methylsulfonyl)-1-methylhydrazine, was discarded and the filtrate was treated with decolorizing carbon, filtered and evaporated to dryness in vacuo to give a yellow solid, which was crystallized twice from ethanol (Norit A) to give 5.1 g (18%) of the title compound: m.p. 123°-124° C.; anal. (C4H12N2O6S3) C,H,N; 1H NMR (acetone-d6) δ 3.6 [s, 6H, N2 (SO2CH3)2 ], 3.5 (s, 3H, N--CH3), 3.2 (s, 3H, N1SO2CH3).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
18%

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